molecular formula C18H18N2O2S B048477 Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester CAS No. 120164-18-3

Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester

Cat. No. B048477
CAS RN: 120164-18-3
M. Wt: 326.4 g/mol
InChI Key: AFNOMTBHTOHAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-methyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester, also known as MTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTTB is a synthetic compound that is widely used in research laboratories for its unique properties and chemical structure.

Mechanism of Action

The mechanism of action of Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester is not fully understood, but it is believed to interact with biomolecules through electrostatic and hydrophobic interactions. Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester has a unique chemical structure that allows it to bind to various biomolecules, which makes it an excellent fluorescent probe and photosensitizer.
Biochemical and Physiological Effects
Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester has been shown to have minimal toxicity and no adverse effects on living organisms. It has been used in various in vitro and in vivo studies, and it has been shown to be biocompatible and non-cytotoxic. Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester has also been shown to have antioxidant properties and can scavenge free radicals in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester is its unique chemical structure, which makes it an excellent fluorescent probe and photosensitizer. It has a high affinity for biomolecules, which allows for selective detection and targeting. Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester is also relatively easy to synthesize and purify, which makes it an attractive compound for laboratory experiments. However, Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester has some limitations, such as its limited solubility in aqueous solutions, which can affect its performance in certain applications.

Future Directions

Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester has shown great potential in various fields, and there are many future directions for its use. One potential application is in the development of new fluorescent probes for the detection of biomolecules. Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester can be modified to have different chemical structures, which can enhance its fluorescent properties and allow for the detection of specific biomolecules. Another potential application is in the development of new photosensitizers for cancer treatment. Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester can be modified to have different chemical structures, which can enhance its selectivity and efficacy in killing cancer cells. In addition, Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester can be used as a catalyst in organic synthesis reactions, and there is potential for its use in the development of new drugs and materials.
Conclusion
Benzoic acid, 4-methyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester, or Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and chemical structure. Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester has been extensively used in scientific research for its potential applications in various fields, including fluorescent probes, photosensitizers, and catalysts. Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester has shown great potential in these areas, and there are many future directions for its use. Further research is needed to fully understand the mechanism of action of Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester and to explore its potential applications in various fields.

Synthesis Methods

Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester can be synthesized by the reaction of benzoic acid, 4-methyl, and 2-amino-4,5,7-trimethyl-6-benzothiazole in the presence of an esterification agent. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization. The purity of the product can be determined by using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Scientific Research Applications

Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester has been extensively used in scientific research due to its unique properties and chemical structure. It has been used as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and enzymes. Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester has also been used as a photosensitizer in photodynamic therapy for cancer treatment. It has been shown to have a high affinity for cancer cells and can selectively kill them upon exposure to light. In addition, Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester has been used as a catalyst in organic synthesis reactions due to its Lewis acid properties.

properties

CAS RN

120164-18-3

Product Name

Benzoic acid,4-methyl-,2-amino-4,5,7-trimethyl-6-benzothiazolyl ester

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 4-methylbenzoate

InChI

InChI=1S/C18H18N2O2S/c1-9-5-7-13(8-6-9)17(21)22-15-11(3)10(2)14-16(12(15)4)23-18(19)20-14/h5-8H,1-4H3,(H2,19,20)

InChI Key

AFNOMTBHTOHAAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2C)C)N=C(S3)N)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2C)C)N=C(S3)N)C

synonyms

Benzoic acid, 4-methyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester

Origin of Product

United States

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